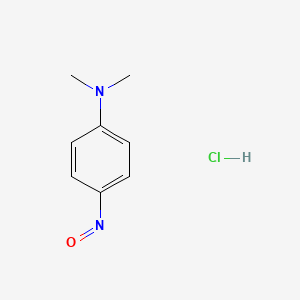

N,N-Dimethyl-4-nitrosoanilinium chloride

Description

Contextualization within Aromatic Nitroso Compounds and Aniline (B41778) Derivatives

N,N-Dimethyl-4-nitrosoanilinium chloride is classified as an aromatic nitroso compound and a derivative of aniline. Aromatic nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to an aromatic ring. chemicalbook.com This functional group imparts distinct chemical reactivity and often color to these molecules. Aniline, the simplest aromatic amine, consists of a phenyl group bonded to an amino group. Its derivatives are a vast class of compounds where the aniline core is modified with various functional groups, leading to a wide array of chemical properties and applications. du.ac.inchemimpex.com this compound is specifically a salt of a tertiary aniline derivative, where the amino group is disubstituted with methyl groups and a nitroso group is present at the para position of the benzene (B151609) ring.

The presence of both the nitroso group and the dimethylamino group on the aromatic ring significantly influences the electronic properties of the molecule. The dimethylamino group is a strong electron-donating group, while the nitroso group is an electron-withdrawing group. This "push-pull" electronic arrangement leads to unique reactivity and spectroscopic properties.

Historical Development and Academic Significance in Organic Chemistry

The study of aromatic nitroso compounds dates back to the 19th century. The synthesis of N,N-dimethyl-4-nitrosoaniline, the parent compound of this compound, is a classic organic reaction involving the nitrosation of N,N-dimethylaniline. This reaction is typically carried out using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. du.ac.in The hydrochloride salt, this compound, often precipitates directly from this reaction mixture. du.ac.in

The academic significance of this compound and its parent base lies in their utility as versatile intermediates in organic synthesis. Historically, they have been crucial in the development of synthetic dyes, particularly azo dyes. chemimpex.com The nitroso group can be readily reduced to an amino group, allowing for the synthesis of various substituted phenylenediamines, which are precursors to a range of dyes and polymers. Furthermore, the parent compound, N,N-dimethyl-4-nitrosoaniline, has been utilized in various chemical reactions and analytical methods, highlighting its importance in academic and industrial research. chemimpex.comgoogle.com

Structural and Chemical Relationship to N,N-Dimethyl-4-nitrosoaniline

This compound is the hydrochloride salt of N,N-dimethyl-4-nitrosoaniline. The formation of the salt occurs through the protonation of the basic dimethylamino group by hydrochloric acid. chemicalbook.com This conversion from the free base to the salt significantly alters the physical properties of the compound, most notably its solubility. While N,N-dimethyl-4-nitrosoaniline is sparingly soluble in water, its hydrochloride salt exhibits greater water solubility. chemicalbook.comnih.gov

Properties of this compound and N,N-Dimethyl-4-nitrosoaniline

| Property | This compound | N,N-Dimethyl-4-nitrosoaniline |

| Chemical Formula | C₈H₁₁ClN₂O | C₈H₁₀N₂O |

| Molecular Weight | 186.64 g/mol nih.gov | 150.18 g/mol nih.gov |

| Appearance | Yellow needles du.ac.in | Dark green crystalline solid nih.gov |

| Melting Point | 177 °C (decomposes) google.com | 85-87 °C sigmaaldrich.com |

| Solubility | More soluble in water than the free base | Sparingly soluble in water nih.gov |

| CAS Number | 42344-05-8 nih.gov | 138-89-6 nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

42344-05-8 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

dimethyl-(4-nitrosophenyl)azanium;chloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-10(2)8-5-3-7(9-11)4-6-8;/h3-6H,1-2H3;1H |

InChI Key |

TVFXOIYPLHTRQR-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=O.Cl |

Canonical SMILES |

C[NH+](C)C1=CC=C(C=C1)N=O.[Cl-] |

Other CAS No. |

42344-05-8 |

Related CAS |

138-89-6 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Preparative Chemistry

Synthesis of N,N-Dimethyl-4-nitrosoanilinium Chloride from Precursors

The synthesis of this compound, often isolated as its hydrochloride salt, is a well-established electrophilic aromatic substitution reaction known as nitrosation. The primary precursor for this synthesis is N,N-dimethylaniline. du.ac.in The process involves the reaction of N,N-dimethylaniline with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. du.ac.inlookchem.com

The reaction is conducted at low temperatures to control the reaction rate and prevent the decomposition of the nitrosating agent, nitrous acid. N,N-dimethylaniline is first dissolved in concentrated hydrochloric acid, and the solution is cooled to below 0°C using an ice bath. du.ac.in An aqueous solution of sodium nitrite is then added slowly, ensuring the temperature does not exceed 8-10°C. du.ac.in Under these acidic and cold conditions, the highly reactive nitrosonium ion (NO+) is formed, which then attacks the electron-rich para-position of the N,N-dimethylaniline ring. The resulting product, this compound, precipitates from the reaction mixture as yellow, needle-like crystals. du.ac.in The solid product is typically isolated by filtration and washed with dilute hydrochloric acid to remove unreacted starting materials. This method has been reported to produce yields as high as 87%, with the resulting hydrochloride salt having a melting point of approximately 177°C (with decomposition). du.ac.ingoogle.com

Table 1: Reagents and Conditions for the Synthesis of this compound This table is interactive. You can sort and filter the data.

| Reagent/Parameter | Role | Typical Conditions/Amount | Source |

|---|---|---|---|

| N,N-dimethylaniline | Starting Material / Substrate | 1 equivalent | du.ac.in, |

| Concentrated Hydrochloric Acid | Acid Catalyst / Solvent | Used to dissolve substrate and generate nitrous acid | du.ac.in, |

| Sodium Nitrite | Nitrosating Agent Precursor | ~1 equivalent | du.ac.in, |

| Temperature | Reaction Control | 0°C to 10°C | du.ac.in, google.com |

| Product | This compound | Yellow needles | du.ac.in |

Conversion Methodologies to N,N-Dimethyl-4-nitrosoaniline Base

The cationic this compound can be readily converted to its neutral free base, N,N-Dimethyl-4-nitrosoaniline. This transformation is a simple acid-base neutralization reaction. The hydrochloride salt is treated with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the anilinium nitrogen. du.ac.in The resulting N,N-Dimethyl-4-nitrosoaniline base is a dark green crystalline solid that is insoluble in water. du.ac.innih.gov This free base has a reported melting point in the range of 85-87°C. du.ac.insigmaaldrich.com The conversion is essential for subsequent reactions where the free base is the required reactant.

Green Chemistry Approaches and Process Optimization in Synthesis

While the traditional synthesis is effective, efforts in process optimization focus on improving yield, reducing costs, and minimizing environmental impact. For the synthesis of p-nitrosoaniline derivatives, reaction parameters such as temperature and time are critical. google.com Maintaining a temperature range of 0–10°C is optimal; higher temperatures can lead to side reactions, while lower temperatures increase processing costs. google.com A reaction time of 2–5 hours is generally considered sufficient for the reaction to reach completion without excessive energy consumption. google.com

In the broader context of the chemistry of N,N-Dimethyl-4-nitrosoaniline and its derivatives, green chemistry principles are being applied. For instance, facile and environmentally friendly electrochemical methods have been developed for synthesizing sulfonamide derivatives from 4-nitroso-N,N-dimethylaniline. researchgate.net These methods are reagent-less and produce safe waste, representing a greener alternative to traditional chemical routes. researchgate.net Other green techniques, such as the use of eco-friendly solvents or energy-efficient microwave and ultrasound irradiation, have been explored for creating derivatives from this compound, highlighting a shift towards more sustainable chemical manufacturing. researchgate.net

Derivatization Strategies and Advanced Synthetic Transformations

N,N-Dimethyl-4-nitrosoaniline is a versatile intermediate for the synthesis of a wide range of functional organic molecules. Its nitroso group can be readily transformed, making it a valuable building block in organic chemistry.

Azo dyes are a significant class of organic colorants, and derivatives of N,N-dimethylaniline are crucial in their synthesis. researchgate.net While N,N-dimethylaniline itself is a common coupling component, N,N-Dimethyl-4-nitrosoaniline serves as a key precursor to a more reactive intermediate. The nitroso group (-NO) can be chemically or electrochemically reduced to a primary amino group (-NH2), converting the molecule into N,N-dimethyl-p-phenylenediamine. ebi.ac.uk

This diamine is a highly valuable component in azo dye synthesis. The newly formed primary aromatic amine can undergo diazotization with nitrous acid (similar to the initial synthesis, but now targeting the new amino group) to form a diazonium salt. This reactive diazonium salt is then subjected to an azo coupling reaction with a suitable coupling partner (such as phenols or other aromatic amines) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye. du.ac.in A well-known example of a dye synthesized using N,N-dimethylaniline as the coupling partner is Methyl Orange. du.ac.in

Sulfonamides are an important class of compounds, and N,N-Dimethyl-4-nitrosoaniline is a direct precursor for their synthesis through innovative routes. researchgate.netrsc.org Research has demonstrated both chemical and electrochemical pathways to produce sulfonamide derivatives from this starting material. researchgate.net

The chemical synthesis is performed by reacting 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in an aqueous medium at a pH of 2.0. This route yields N-arylsulfonyl-3-arylsulfonyl derivatives with high efficiency, reporting yields between 75-85%. researchgate.netrsc.org

The electrochemical synthesis offers a greener alternative. It is conducted via the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids in an aqueous ethanol (B145695) solution at a neutral pH of 7.0. researchgate.netrsc.org This method produces N,N-diarylsulfonyl derivatives in yields ranging from 55-76%. researchgate.net The underlying mechanism involves the cathodic generation of a p-quinonediimine intermediate, which then undergoes a Michael-type addition reaction with the arylsulfinic acid nucleophile. researchgate.net

Table 2: Comparison of Synthesis Routes for Sulfonamide Derivatives from 4-Nitroso-N,N-dimethylaniline This table is interactive. You can sort and filter the data.

| Feature | Chemical Synthesis | Electrochemical Synthesis | Source |

|---|---|---|---|

| Method | Reaction with arylsulfinic acids | Electrochemical oxidation with arylsulfinic acids | researchgate.net, rsc.org |

| Solvent | Water | Aqueous Ethanol | researchgate.net, rsc.org |

| pH | 2.0 | 7.0 | researchgate.net, rsc.org |

| Product Type | N-arylsulfonyl-3-arylsulfonyl derivatives | N,N-diarylsulfonyl derivatives | researchgate.net, rsc.org |

| Reported Yield | 75-85% | 55-76% | researchgate.net, rsc.org |

| Key Advantage | High yield | Environmentally friendly, reagent-less | researchgate.net |

N,N-Dimethyl-4-nitrosoaniline is a key precursor in the synthesis of the thiazine (B8601807) dye, Methylene (B1212753) Blue. The synthetic pathway begins with the reduction of the nitroso group of N,N-Dimethyl-4-nitrosoaniline to an amino group, forming N,N-dimethyl-p-phenylenediamine. ebi.ac.uk This diamine is the primary starting material for the commercial production of Methylene Blue. google.com

The established industrial process involves several steps:

Thiosulfonation: N,N-dimethyl-p-phenylenediamine is reacted with an oxidizing agent, such as manganese dioxide, and sodium thiosulfate (B1220275) in an acidic aqueous solution. This reaction forms 2-amino-5-dimethylaminophenyl thiosulfonic acid. google.com

Indamine Formation: The resulting thiosulfonic acid is then reacted with N,N-dimethylaniline in the presence of more oxidizing agent to form an intermediate known as indamine-thiosulfonic acid. google.com

Cyclization and Oxidation: The final step involves the oxidative cyclization of the indamine intermediate. This is achieved by heating the reaction mixture with a catalyst system, typically containing manganese dioxide and copper sulfate, which closes the thiazine ring and forms the Methylene Blue cation. google.com

This multi-step process demonstrates the critical role of N,N-Dimethyl-4-nitrosoaniline, via its reduced derivative, in the synthesis of complex and commercially important heterocyclic dyes. google.com

Condensation Reactions and Polymerization of this compound

This compound and its free base, N,N-Dimethyl-4-nitrosoaniline, can participate in condensation reactions, most notably with biopolymers like chitosan (B1678972), to form novel polymeric structures. This process involves the formation of new covalent bonds, typically with the elimination of a small molecule such as water, leading to a polymer with a modified structure and properties.

One significant example of such a polymerization is the reaction of N,N-Dimethyl-4-nitrosoaniline with chitosan to yield an azo-chitosan-dimethylaniline polymer, designated as Chs-DAN. Current time information in New York, NY, US.researchgate.net This reaction represents a key synthetic pathway for the chemical modification of chitosan, a naturally occurring and biodegradable polymer. The incorporation of the N,N-dimethylaniline moiety into the chitosan backbone via an azo linkage introduces new functionalities and, consequently, alters the physicochemical properties of the parent polymer.

The synthesis of the Chs-DAN polymer is achieved through a condensation reaction where the amino groups of the chitosan polymer react with the nitroso group of N,N-Dimethyl-4-nitrosoaniline. Current time information in New York, NY, US.researchgate.net The reaction is typically carried out in an acidic aqueous medium, which serves to dissolve the chitosan and facilitate the interaction between the reactants. researchgate.net The resulting product is a green powder, indicative of the formation of the new polymeric structure. researchgate.net

The successful synthesis of the Chs-DAN polymer has been confirmed through various analytical techniques, which provide evidence of the structural changes occurring during the polymerization.

Detailed Research Findings

Spectroscopic and crystallographic analyses have been instrumental in characterizing the Chs-DAN polymer and confirming the covalent linkage of N,N-Dimethyl-4-nitrosoaniline to the chitosan backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of the Chs-DAN polymer, FTIR analysis reveals significant changes in the spectrum compared to the starting materials, chitosan and N,N-Dimethyl-4-nitrosoaniline (DAN). The formation of the new azo-polymer is evidenced by the appearance of new absorption bands and the modification or disappearance of bands corresponding to the reactants. The data presented in the table below summarizes the key FTIR spectral data.

| Compound | Key Functional Group | Characteristic Peak (cm⁻¹) | Significance |

|---|---|---|---|

| Chitosan (Chs) | -NH₂ and -OH stretching | ~3400-3200 | Indicates the presence of amino and hydroxyl groups. |

| C-H stretching | ~2920, 2850 | Represents the aliphatic C-H bonds in the polymer backbone. | |

| Amide I band | ~1650 | Characteristic of the N-acetyl groups in chitosan. | |

| N,N-Dimethyl-4-nitrosoaniline (DAN) | N=O stretching | ~1540 | Characteristic of the nitroso group. |

| C-N stretching (aromatic amine) | ~1370 | Indicates the dimethylamino group attached to the aromatic ring. | |

| Chs-DAN Polymer | N=N stretching (azo group) | ~1450-1400 | Confirms the formation of the azo linkage between chitosan and DAN. |

| Disappearance of Chitosan peaks | - | Modification of the chitosan backbone upon reaction. |

X-ray Diffraction (XRD) Analysis:

XRD analysis provides insights into the crystalline structure of materials. Chitosan is known to be a semi-crystalline polymer, typically exhibiting characteristic diffraction peaks. researchgate.net The condensation reaction with N,N-Dimethyl-4-nitrosoaniline leads to a notable change in the crystalline nature of the resulting Chs-DAN polymer.

Research findings indicate that the crystallinity of the Chs-DAN polymer is reduced compared to the original chitosan. researchgate.net For instance, one study reported a crystallinity of 50.6% for the Chs-DAN polymer. researchgate.net This decrease in crystallinity is attributed to the disruption of the regular hydrogen bonding network of chitosan upon the introduction of the bulky N,N-dimethylaniline groups, leading to a more amorphous structure. researchgate.net The XRD pattern of the Chs-DAN polymer shows a broad peak, and some of the characteristic peaks of chitosan vanish, further confirming the structural modification. researchgate.net

| Material | Characteristic XRD Peaks (2θ) | Crystallinity | Structural Implication |

|---|---|---|---|

| Chitosan | ~10-12° and ~20-22° | Higher | Semi-crystalline nature with ordered polymer chains. |

| Chs-DAN Polymer | Broad peak around ~20-25° | Lower (e.g., 50.6%) researchgate.net | More amorphous structure due to disruption of hydrogen bonding. |

The condensation polymerization of this compound with biopolymers like chitosan demonstrates a versatile method for the synthesis of novel functional polymers. The resulting materials, with their altered chemical and physical properties, hold potential for various applications that are the subject of ongoing research.

Molecular Structure and Electronic Properties: Advanced Characterization and Analysis

X-ray Diffraction Analysis of N,N-Dimethyl-4-nitrosoaniline and its Derivatives

X-ray diffraction studies have been crucial in determining the precise three-dimensional arrangement of atoms in N,N-Dimethyl-4-nitrosoaniline and its derivatives. A pivotal study on the crystal structure of N,N-Dimethyl-p-nitrosoaniline hydrochloride hydrate (B1144303) provided detailed insights into the geometry of the anilinium cation. chemicalbook.com The protonation at the amino nitrogen leads to significant changes in bond lengths and angles compared to the free base.

Furthermore, the crystal structure of the parent compound, N,N-Dimethyl-p-nitrosoaniline, has also been determined, revealing a disordered structure in the crystalline state. spectrabase.com Comparative analysis of the hydrochloride salt and the free base highlights the influence of protonation on the molecular geometry and intermolecular interactions. The planarity of the molecule and the orientation of the nitroso group relative to the benzene (B151609) ring are key features elucidated by these crystallographic studies.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| N,N-Dimethyl-p-nitrosoaniline Hydrochloride Hydrate | Monoclinic | P21/c | Data not fully available in search results | Data not fully available in search results | chemicalbook.com |

| N,N-Dimethyl-p-nitrosoaniline | - | - | Disordered Structure | - | spectrabase.com |

Advanced Spectroscopic Investigations

Spectroscopic techniques have provided a wealth of information regarding the structural and electronic properties of N,N-Dimethyl-4-nitrosoanilinium chloride and its parent compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For N,N-Dimethyl-4-nitrosoaniline, the ¹H NMR spectrum shows characteristic signals for the aromatic protons and the N,N-dimethyl protons. chemicalbook.com The aromatic protons typically appear as a set of multiplets in the downfield region, while the dimethyl protons give a sharp singlet further upfield.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. chemicalbook.com The aromatic carbons resonate in the typical range for substituted benzenes, and the methyl carbons appear at a higher field. Upon protonation to form the anilinium chloride, a downfield shift in the resonance of the carbons adjacent to the nitrogen atom is expected due to the increase in electron-withdrawing character of the ammonium (B1175870) group.

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly informative for studying the nitrogen environments. Solid-state ¹⁵N NMR studies on p-nitroso-N,N-dimethylaniline have been conducted, providing insights into the chemical shift tensor of the nitroso and amino nitrogen atoms. acs.org The chemical shift of the nitroso nitrogen is found to be in a distinct region, characteristic of this functional group. science-and-fun.de

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | Aromatic protons, N,N-dimethyl protons | - | chemicalbook.com |

| ¹³C | Aromatic carbons, N,N-dimethyl carbons | CDCl₃ | chemicalbook.com |

| ¹⁵N | Nitroso nitrogen, Amino nitrogen | Solid-State | acs.org |

UV-Vis spectroscopy probes the electronic transitions within a molecule. N,N-Dimethyl-4-nitrosoaniline exhibits characteristic absorption bands in the ultraviolet and visible regions. nih.gov These absorptions are attributed to π → π* and n → π* electronic transitions. The intense π → π* transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring and the nitroso group. The lower intensity n → π* transition involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to an antibonding π* orbital.

The position and intensity of these absorption bands are sensitive to the solvent environment and protonation state of the molecule. For instance, in acidic solutions where this compound is formed, a shift in the absorption maxima is observed due to the alteration of the electronic structure upon protonation of the amino group. The absorbance of N,N-dimethyl-4-nitrosoaniline at specific wavelengths, such as 440 nm, has been utilized for monitoring its concentration in various chemical reactions. chemspider.com

| Solvent | λmax (nm) | log ε | Transition | Reference |

|---|---|---|---|---|

| Alcohol | 234 | 3.67 | π → π | nih.gov |

| 273 | 3.82 | π → π | ||

| 305 | 3.18 | n → π | ||

| 314 | 3.14 | n → π | ||

| 95% Ethanol (B145695) | 271.6 | - | π → π* | nih.gov |

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N,N-Dimethyl-4-nitrosoaniline displays several key absorption bands. nih.govchemicalbook.com These include the C-H stretching vibrations of the aromatic ring and the methyl groups, the C=C stretching vibrations of the benzene ring, and the C-N stretching vibrations. The N=O stretching vibration of the nitroso group is also a characteristic feature in the spectrum.

In the case of this compound, the formation of the ammonium salt leads to the appearance of N-H stretching and bending vibrations. The C-N stretching frequency is also expected to shift upon protonation. The IR spectrum provides a valuable fingerprint for the compound and can be used to follow its chemical transformations. acs.org

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Ar-H | chemicalbook.com |

| Aliphatic C-H stretch | 3000-2850 | -CH₃ | chemicalbook.com |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring | chemicalbook.com |

| N=O stretch | ~1500 | Nitroso | - |

| C-N stretch | 1350-1250 | Aryl-N | chemicalbook.com |

Electron Density Distribution and Topological Analysis (e.g., Bader's 'Atoms in Molecules' (AIM) Theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to understand chemical bonding and atomic properties. While a specific AIM analysis for this compound was not found in the searched literature, studies on closely related compounds like N,N-dimethyl-4-nitroaniline derivatives offer valuable insights. sigmaaldrich.com

The AIM theory partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of ρ(r) is zero, are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs), such as its value (ρ(rb)), its Laplacian (∇²ρ(rb)), and the bond ellipticity, provide quantitative measures of the nature and strength of chemical bonds.

In a molecule like this compound, AIM analysis would be expected to characterize the covalent bonds within the phenyl ring, the C-N bonds, and the N-O bond. It would also provide insight into the nature of the ionic interaction between the anilinium cation and the chloride anion. The analysis of the electron density distribution would reveal the extent of charge transfer between the dimethylamino group and the nitroso-substituted phenyl ring, which is fundamental to understanding its electronic properties.

Reaction Mechanisms and Reactivity Studies

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical behavior of N,N-Dimethyl-4-nitrosoaniline has been investigated at various electrodes and in different solvent systems. rsc.org Its electrochemical bleaching is a known phenomenon, particularly in the presence of chloride ions, which accelerate the process. sci-hub.seresearchgate.net The oxidation mechanisms can be complex; studies using Ti/Pt-Ir anodes have shown that bleaching can occur via chemisorbed active oxygen at the anode surface and through indirect oxidation by free chlorine species, without the necessary involvement of hydroxyl radicals. researchgate.netresearchgate.net

The cathodic reduction in acidic media, such as HCl and H₂SO₄, has been studied to synthesize 4-amino-N,N-dimethylaniline, a compound of interest in the dye and photography industries. dntb.gov.ua The efficiency of this electrochemical synthesis is highly dependent on the cathode material, with tin electrodes demonstrating high selectivity and current yield. dntb.gov.ua

The electrochemical reduction of 4-nitroso-N,N-dimethylaniline in nonaqueous solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) occurs through a sequence of multi-electron processes. rsc.orgresearchgate.net

The initial step is a reversible two-electron, two-proton (2e⁻, 2H⁺) process that reduces the nitroso group to a hydroxylamino group, forming the intermediate 4-(hydroxyamino)-N,N-dimethylaniline . rsc.orgresearchgate.net This intermediate is a known member of the dimethylaniline class. nih.gov A subsequent, irreversible two-electron, two-proton (2e⁻, 2H⁺) step reduces a condensed intermediate, 1,2-bis(4-(dimethylamino)phenyl)diazene oxide, to yield 4,4′-(diazene-1,2-diyl)bis(N,N-dimethyl aniline) . rsc.org

| Process Step | Electron/Proton Transfer | Mechanism | Product/Intermediate | Source(s) |

|---|---|---|---|---|

| Step 1 | 2e⁻, 2H⁺ | Reversible | 4-(hydroxyamino)-N,N-dimethylaniline | rsc.orgresearchgate.net |

| Step 2 | 2e⁻, 2H⁺ | Irreversible | 4,4′-(diazene-1,2-diyl)bis(N,N-dimethyl aniline) | rsc.org |

Electrochemical methods can be employed to generate reactive species from 4-nitroso-N,N-dimethylaniline that subsequently participate in Michael-type addition reactions. rsc.org When the electrochemical reduction is performed in aqueous solutions containing arylsulfinic acids, a p-quinonediimine intermediate is generated at the cathode. rsc.org This cathodically generated species acts as a Michael acceptor, reacting with the arylsulfinic acids to form corresponding sulfonamide derivatives. rsc.org

Similarly, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles can be used to synthesize N,N-diarylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine in yields of 55-76%. researchgate.net

Photoinduced Reactions and Photochemical Transformations

The interaction of N,N-Dimethyl-4-nitrosoaniline with light induces specific chemical changes, including demethylation and reactions involving reactive oxygen species. Its photocatalytic degradation has been observed in the presence of titanium dioxide (TiO₂), where the proposed mechanism involves oxidation by trapped holes or hydroxyl radicals attacking the molecule's conjugated π-system. aau.dk A reductive bleaching pathway has also been identified as a rapid route for color removal in aqueous solutions. researchgate.netaau.dk

While direct studies on the photoinduced demethylation of N,N-Dimethyl-4-nitrosoaniline are limited, strong analogies can be drawn from its nitro analogue, 4-nitro-N,N-dimethylaniline. Upon photoexcitation, the nitro compound undergoes demethylation, a process that can be initiated by an external acceptor or by ions like methoxide (B1231860) in methanol. rsc.org This reaction proceeds via the molecule's triplet state. rsc.org Time-resolved spectroscopy has identified a key C-centered radical intermediate, H₂Ċ(CH₃)N–C₆H₄–NO₂ , in this process. rsc.org The formation of such short-lived radical intermediates in photoreactions is often studied using specialized techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), which can detect the "signatures" of radical pairs in the resulting diamagnetic products. rsc.orgresearchgate.net

N,N-Dimethyl-4-nitrosoaniline is well-known in photochemistry not as a generator of singlet oxygen (¹O₂), but as a chemical trap or probe for its detection. nih.govresearchgate.net The presence of singlet oxygen, a highly reactive species often produced by photosensitizers in photodynamic therapy, leads to the bleaching of N,N-Dimethyl-4-nitrosoaniline. nih.govrsc.org This change, observable as a reduction in its absorbance maximum around 440 nm, allows for the quantification of singlet oxygen. researchgate.netresearchgate.net This indicates that the compound is consumed by singlet oxygen, highlighting its role as a reactant rather than an efficient photocatalytic generator in this context. nih.govresearchgate.net

The photocatalytic efficiency of N,N-Dimethyl-4-nitrosoaniline degradation has been demonstrated in TiO₂ suspensions. aau.dk The rate of this degradation is influenced by pH; the process is hindered at low pH due to electrostatic repulsion between the protonated molecule and the positively charged TiO₂ surface, and also slows at high pH as the neutral molecule's absorption is retarded by the increasingly negative surface charge. aau.dk

Nucleophilic and Electrophilic Reactivity of the Nitroso Group

The nitroso group is central to the reactivity of N,N-Dimethyl-4-nitrosoaniline, capable of acting as both a nucleophile and an electrophile. researchgate.net This dual nature is evident in dimerization, where one molecule can behave as a nucleophile while the nitrogen atom of the nitroso group on a second molecule acts as an electrophilic acceptor. researchgate.net

Its role as an intermediate in the synthesis of azo dyes underscores the reactivity of its nitroso group. chemimpex.com The direct nitrosation of tertiary aromatic amines, such as N,N-dimethylaniline, is a standard method for preparing para-nitroso derivatives, involving an electrophilic attack on the aromatic ring. nih.gov

Furthermore, the compound exhibits clear electrophilic character in reactions with various nucleophiles. researchgate.netunimelb.edu.au For instance, it reacts with benzoyl chloride to generate a reactive salt containing a cation that is a hybrid of a nitrenium and an iminium ion. This intermediate readily reacts with nucleophiles like indoles. researchgate.net Condensation reactions with compounds containing active methylene (B1212753) groups, such as the reaction with diethyl-2-bromomalonate, also demonstrate the electrophilic nature of the nitroso carbon. researchgate.net

Formation and Reactivity of Transient Intermediates (e.g., Nitrenium Ions, Iminium Ions)

The reactivity of N,N-Dimethyl-4-nitrosoanilinium chloride is characterized by the formation of highly reactive transient intermediates. While direct studies on the chloride salt are limited, extensive research on closely related systems provides a clear framework for understanding its behavior.

When N,N-Dimethyl-4-nitrosoaniline is treated with an acyl chloride, such as benzoyl chloride, it forms a complex salt. acs.orgdu.ac.in This salt contains a cation that is best described as a resonance hybrid of a nitrenium ion and an iminium ion. chemicalbook.com This dual character is crucial to its reactivity. The positive charge is delocalized across the molecule, with significant contributions from both the nitrogen of the nitroso group and the imine-like carbon of the quinoid ring.

It is well-established that in the presence of acids, nitrosoarenes can form nitrenium ions, which are reactive towards various nucleophiles. In the case of this compound, which is the hydrochloride salt of N,N-Dimethyl-4-nitrosoaniline, the protonation of the nitroso group is a key step. du.ac.in While N-nitrosamines are generally protonated on the oxygen atom in acidic conditions, this O-protonated species can exist in equilibrium with a minor but highly reactive N-protonated isomer. nih.gov This N-protonated form is often invoked to explain the reactivity of nitrosamines in acid-catalyzed reactions, such as denitrosation. nih.gov

The resulting cation from the protonation of N,N-Dimethyl-4-nitrosoaniline exhibits electrophilic character and reacts with nucleophiles. Studies on the analogous N,N-dimethyl-p-benzoyloxyanilineiminium cation show that it readily reacts with nucleophiles like indoles and indolizines. chemicalbook.com These reactions result in the formation of new carbon-nitrogen bonds, a hallmark of nitrenium ion chemistry. The reaction proceeds via the attack of the nucleophile on the electron-deficient nitrogen or a carbon atom of the aromatic ring.

The nature of the products formed depends on the specific nucleophile used, highlighting the complex reactivity of the transient intermediate. The table below summarizes the types of products obtained from the reaction of the N,N-dimethyl-p-benzoyloxyanilineiminium cation with various nucleophiles, which serves as a model for the reactivity of the cation derived from this compound.

| Nucleophile | Product Type | Reference |

| Indoles | Compounds with a new C-N bond | |

| Indolizines | Compounds with a new C-N bond |

In some reactions, unexpected products have been isolated, such as chlorinated azoxy derivatives, which arise from further complex reaction pathways and rearrangements. acs.orgdu.ac.inchemicalbook.com

Charge Transfer Processes and Their Influence on Reactivity

The reactions involving the transient intermediates of this compound are often in competition with electron transfer processes. chemicalbook.com This indicates that the cation can also act as an electron acceptor, leading to single-electron transfer (SET) pathways.

The competition between the ionic (nitrenium/iminium) pathway and the electron transfer pathway is dependent on the nature of the reacting nucleophile. For certain nucleophiles, the electron transfer process can become significant, leading to the formation of radical species. This results in products such as the dimer of the nucleophile and the corresponding azoxy derivative of N,N-dimethyl-p-nitrosoaniline. chemicalbook.com

The table below illustrates the competing reaction pathways observed with the N,N-dimethyl-p-benzoyloxyanilineiminium cation, which provides insight into the potential reactivity of the N,N-Dimethyl-4-nitrosoanilinium cation.

| Reaction Pathway | Resulting Products | Competing Factors | Reference |

| Ionic (Nitrenium/Iminium) | C-N bond formation with nucleophile | Nature of the nucleophile | |

| Electron Transfer | Dimer of the nucleophile, Azoxy derivative | Nature of the nucleophile | chemicalbook.com |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying molecules like N,N-Dimethyl-4-nitrosoanilinium chloride. It is widely used to predict a variety of molecular properties with a favorable balance of accuracy and computational cost.

Electronic Structure and Reactivity: DFT calculations are instrumental in elucidating the electronic structure. The geometry of the dimethylaminophenyl moiety in N,N-dimethyl-4-nitrosoaniline suggests a significant contribution from the para-quinonoid resonance structure, which influences its electronic properties. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a fundamental indicator of molecular stability and reactivity; a smaller gap often implies higher reactivity and a greater propensity for electronic transitions and charge transfer. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides detailed information about charge distribution, hyper-conjugative interactions, and the nature of chemical bonds. researchgate.netnih.gov

Spectroscopic Predictions: DFT and its time-dependent extension (TD-DFT) are routinely used to simulate and interpret various types of spectra. nih.gov By calculating harmonic vibrational frequencies, researchers can generate theoretical FT-IR and FT-Raman spectra, which, when compared with experimental data, aid in the assignment of vibrational modes. nih.gov Furthermore, TD-DFT calculations can predict electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions. researchgate.net These theoretical spectra can be calculated in the gas phase or by incorporating solvent effects, providing a more accurate comparison with experimental measurements in solution. researchgate.netnih.gov

| Property | Computational Method | Derived Insights | References |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP) | Optimized structure, bond lengths, bond angles. | researchgate.net |

| Electronic Structure | DFT, NBO Analysis | Charge distribution, resonance contributions, hyper-conjugation. | researchgate.netresearchgate.net |

| Reactivity | DFT (HOMO-LUMO analysis) | Kinetic stability, electron-donating/accepting ability, reaction sites. | researchgate.net |

| Vibrational Spectra | DFT | Prediction and assignment of IR and Raman active modes. | nih.gov |

| Electronic Spectra | TD-DFT | Prediction of UV-Vis absorption wavelengths (λmax) and transition nature. | researchgate.netnih.gov |

Ab Initio Calculations for Molecular and Crystal Structure Refinement

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy structural analysis. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more precise descriptions of electron correlation effects.

For related molecules such as derivatives of N,N-dimethyl-4-nitroaniline, high-level ab initio calculations have been used in conjunction with experimental X-ray diffraction data to refine molecular and crystal structures. researchgate.net This combined approach allows for a detailed understanding of intermolecular interactions and substituent effects on molecular conformation. For instance, studies on similar structures have shown that the configuration of the dimethylamino group (whether it is planar or pyramidal) and its orientation relative to the benzene (B151609) ring can be accurately determined. researchgate.net The practice of corroborating and refining experimental crystal structures with theoretical calculations is a powerful strategy in solid-state chemistry. mdpi.com Crystal structure data for the parent compound, N,N-dimethyl-4-nitrosoaniline, is available in the Crystallography Open Database (COD), providing a foundation for such theoretical refinements. nih.gov

Modeling of Reaction Pathways, Transition States, and Energy Profiles

Theoretical chemistry is crucial for mapping out the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energy barriers. For N,N-dimethyl-4-nitrosoaniline, computational modeling can shed light on its reactivity with various reagents.

A notable reaction involves the interaction of N,N-dimethyl-p-nitrosoaniline with benzoyl chloride, which results in the formation of a complex salt. researchgate.net Theoretical modeling can be used to investigate the structure of the resulting cation, which has been described as a hybrid between a nitrenium ion and an iminium ion. researchgate.net Furthermore, the reaction pathway is complicated by a competing electron transfer process, which leads to different products. researchgate.net Computational modeling of the potential energy surface for this reaction would allow for:

Identification of Intermediates: Characterizing the structures of the nitrenium-iminium hybrid cation and other transient species.

Transition State Analysis: Locating the transition state structures that connect reactants, intermediates, and products.

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to understand the reaction kinetics and thermodynamics, and to explain the competition between the nucleophilic attack and electron transfer pathways.

Analysis of Molecular Orbitals and Charge Transfer Dynamics

The electronic properties of this compound are dominated by intramolecular charge transfer (ICT). The molecule possesses a strong electron-donating group (N,N-dimethylamino) and an electron-withdrawing group (nitroso), a "push-pull" configuration that facilitates the movement of electron density upon electronic excitation.

Molecular Orbitals and ICT: Analysis of the molecular orbitals (MOs), particularly the HOMO and LUMO, confirms the ICT character. In such systems, the HOMO is typically localized on the electron-donating part of the molecule (the dimethylamino-phenyl group), while the LUMO is centered on the electron-accepting part (the nitroso group). The promotion of an electron from the HOMO to the LUMO (a π-π* transition) results in a significant shift of electron density, leading to a large change in the molecule's dipole moment in the excited state. rsc.org

Charge Transfer Dynamics: For similar "push-pull" aromatic compounds, computational studies have extensively modeled the dynamics of the excited state. rsc.orguq.edu.au A key phenomenon is the potential formation of a Twisted Internal Charge Transfer (TICT) state. rsc.org Following initial excitation to a locally excited (LE) state, the molecule can relax by twisting around the bond connecting the donor group to the aromatic ring. This leads to a more stable, highly polar excited state (the TICT state) where the donor and acceptor groups are electronically decoupled. uq.edu.au Computational methods can model this process, revealing that the rate of twisting and the stability of the TICT state are highly sensitive to factors like solvent polarity. rsc.orgresearchgate.net

| Concept | Description | Computational Insight | References |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Typically localized on the N,N-dimethylaniline moiety. | uci.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Typically localized on the nitroso-phenyl moiety. | uci.edu |

| Intramolecular Charge Transfer (ICT) | Electron density transfer from donor to acceptor upon excitation. | Quantified by analyzing changes in MOs and charge distribution between ground and excited states. | rsc.orgrsc.org |

| Twisted ICT (TICT) State | A stabilized excited state formed by rotation around the C-N bond. | Modeling shows its formation is influenced by solvent polarity and can explain dual fluorescence phenomena. | rsc.orguq.edu.au |

Prediction of Non-Linear Optical Properties through Computational Methods

Molecules with a strong intramolecular charge transfer character, like this compound, are excellent candidates for non-linear optical (NLO) materials. rsc.org These materials can alter the properties of light and are essential for technologies like frequency doubling and optical switching. analis.com.my

Computational chemistry provides a powerful platform for the rational design and screening of NLO molecules. bohrium.com The key NLO property at the molecular level is the first-order hyperpolarizability (β). Theoretical methods such as DFT and MP2 can be used to calculate this property. mq.edu.auresearchgate.net Studies on a wide range of substituted anilines and N,N-dimethylanilines have demonstrated clear structure-property relationships. bohrium.commq.edu.au

Key findings from these computational investigations include:

Donor/Acceptor Strength: Increasing the electron-donating strength of the donor group (e.g., changing -NH₂ to -N(CH₃)₂) and the electron-withdrawing strength of the acceptor significantly enhances the hyperpolarizability. mq.edu.au

Conjugation Length: Extending the π-conjugated system that connects the donor and acceptor groups can also lead to larger NLO responses. mq.edu.au

Solvent Effects: The NLO properties are often sensitive to the environment. The polarizable continuum model (PCM) is frequently used to simulate the effect of different solvents, showing that hyperpolarizability generally increases with the dielectric constant of the medium. bohrium.com

By systematically modifying molecular structures in silico and calculating their NLO properties, computational methods guide the synthesis of new materials with optimized performance. researchgate.net

Advanced Materials Applications and Functionalization

Development and Characterization of Non-Linear Optical (NLO) Materials

N,N-dimethyl-4-nitroaniline (NNDM4NA) is a well-regarded organic material in the field of non-linear optics, frequently serving as a reference chromophore in studies of NLO properties. researchgate.net Its utility stems from its strong intramolecular charge-transfer character, which leads to a high molecular dipole moment (µ = 7.95 D) and significant second-order NLO response. researchgate.netmdpi.com The efficiency of NLO materials is often quantified by their first hyperpolarizability (β), and NNDM4NA is a model system for investigating how molecular structure influences this property. mdpi.com

Theoretical and experimental studies have explored how modifications to the aniline (B41778) structure impact NLO performance. Research indicates that having an N,N-dimethyl group as the donor and a nitro group as the acceptor, as seen in NNDM4NA, is a highly effective combination for achieving large hyperpolarizability values. mq.edu.aubohrium.com The compound crystallizes in a non-centrosymmetric polar point group (P2₁), a critical requirement for observing second-order NLO effects like second-harmonic generation (SHG) in the solid state. mdpi.com Single crystals of NNDM4NA have been grown and characterized to evaluate their NLO coefficients and potential for frequency conversion applications.

Table 1: Key Optical and NLO Properties of N,N-dimethyl-4-nitroaniline

| Property | Value | Source |

| Molecular Dipole Moment (µ) | 7.95 D | researchgate.netpreprints.org |

| Crystal Point Group | P2₁ (non-centrosymmetric) | mdpi.com |

| Application | Reference chromophore for NLO studies | researchgate.net |

| Key Feature | Strong intramolecular charge-transfer | mdpi.com |

Exploration of Organic Superplasticity and Superelasticity in Crystalline Forms

In a significant discovery for organic materials science, crystals of N,N-dimethyl-4-nitroaniline have been identified as possessing remarkable mechanical properties of superplasticity and superelasticity. bohrium.comnih.gov Unlike most organic crystals, which are typically brittle, NNDM4NA exhibits the ability to undergo exceptionally large elongation and deformation without fracture, a property previously associated primarily with metallic alloys and polymers. nih.gov

This behavior is observed in its single-crystal form at room temperature and occurs without losing its crystalline quality. bohrium.com The mechanical response is highly anisotropic; the crystal shows superplastic deformation when stress is applied along one crystallographic direction and superelastic behavior along another. nih.gov This "organosuperplasticity" is a crucial finding, as it opens the possibility of molding functional crystalline organic materials that are often difficult to process, paving the way for their use in flexible electronics, photonics, and bioelectronics. bohrium.comnih.gov

Investigations into Piezoelectric Properties and the Fabrication of Hybrid Systems

The same acentric crystal structure that imparts N,N-dimethyl-4-nitroaniline with NLO properties also makes it piezoelectric. bohrium.comnih.gov Research has demonstrated that it is a highly effective organic piezoelectric crystal. nih.govresearchgate.net This property has been most effectively harnessed through the creation of hybrid material systems. bohrium.comresearchgate.net

In a notable application, nanocrystals of NNDM4NA have been embedded within poly-L-lactic acid (PLLA) polymer microfibers using an electrospinning technique. nih.govresearchgate.net These composite fibers exhibit an extraordinarily high piezoelectric output. nih.gov For a small applied stress of 5.0 × 10³ Nm⁻², an effective piezoelectric voltage coefficient (g_eff) of 4.1 VmN⁻¹ was measured, a value significantly higher than that of many common piezoelectric polymers and even some organic lead perovskites. bohrium.comnih.govegasmoniz.com.pt This exceptional performance makes these hybrid materials highly promising for applications in energy harvesting, sensing, and as mechanically robust functional arrays. researchgate.netresearchgate.net

Table 2: Piezoelectric Performance of NNDM4NA Hybrid Fibers

| Material System | Applied Stress (Nm⁻²) | Piezoelectric Voltage Coefficient (g_eff) | Source |

| NNDM4NA in PLLA Fibers | 5.0 x 10³ | 4.1 VmN⁻¹ | bohrium.comnih.gov |

| Poly(vinylidenefluoride) (PVDF) | - | 0.29 VmN⁻¹ | mdpi.com |

| (ATHP)₂PbBr₄ (Perovskite) | - | 0.67 VmN⁻¹ | mdpi.com |

Integration into Polymer Chemistry for Enhanced Material Properties

The integration of N,N-dimethyl-4-nitroaniline into polymer matrices is a key strategy for creating advanced functional materials that combine the processability of polymers with the unique properties of the organic crystal. nih.gov As mentioned previously, electrospinning has been successfully used to fabricate composite microfibers of NNDM4NA and poly-L-lactic acid (PLLA). researchgate.netresearchgate.net

Beyond just adding piezoelectric functionality, the inclusion of NNDM4NA nanocrystals significantly enhances the mechanical properties of the host polymer. nih.gov Studies on NNDM4NA@PLLA composite fibers have shown an average increase of 67% in the Young's modulus, reaching 55 MPa, while the tensile strength reached 2.8 MPa, a notable improvement over fibers made of PLLA alone. nih.govresearchgate.netegasmoniz.com.pt This demonstrates that NNDM4NA can act as a functional filler, creating mechanically strong yet flexible hybrid materials. researchgate.net Furthermore, these composite fibers display solid-state blue fluorescence, adding optical functionality to their enhanced mechanical and piezoelectric profile. nih.govresearchgate.net

Table 3: Mechanical Properties of NNDM4NA@PLLA Composite Fibers

| Material | Young's Modulus | Tensile Strength | Source |

| PLLA Fibers (Control) | ~33 MPa | < 2.8 MPa | nih.govresearchgate.net |

| NNDM4NA@PLLA Fibers | 55 MPa | 2.8 MPa | nih.govresearchgate.netegasmoniz.com.pt |

| Improvement | ~67% increase | - | nih.govresearchgate.net |

Role in Dye-Sensitized Solar Cells and Photovoltaic Frameworks

The fundamental operating principle of dye-sensitized solar cells (DSSCs) relies on a photosensitizer (dye) that absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The ideal dye possesses strong light absorption, appropriate energy levels for electron injection, and robust stability.

Organic molecules with strong donor-π-acceptor (D-π-A) charge-transfer characteristics, a class to which N,N-dimethyl-4-nitroaniline belongs, are a major focus of research for metal-free organic sensitizers in DSSCs. The push-pull nature of NNDM4NA facilitates efficient photoinduced charge separation, which is a prerequisite for a successful sensitizer (B1316253). While nitroaniline derivatives are studied broadly for this purpose, specific research highlighting N,N-dimethyl-4-nitroaniline as a high-performance primary sensitizer in state-of-the-art DSSCs is not prominent in the existing literature. However, its inherent electronic and optical properties make it and related derivatives relevant models for designing new and efficient organic dyes for photovoltaic applications.

Applications in Holographic Recording Materials

The NLO properties of N,N-dimethyl-4-nitroaniline have been leveraged to enhance the performance of materials used for holographic data storage. Research has shown that doping a phenanthrenequinone/poly(methyl methacrylate) (PQ/PMMA) photopolymer with NNDM4NA enables holographic recording using red light, a spectral range where the material was originally insensitive. researchgate.net

In one study, a volume hologram was successfully recorded in a 2-mm-thick sample using a 647 nm laser, achieving a maximum diffraction efficiency of approximately 43%. researchgate.net This demonstrates the role of NNDM4NA as a sensitizer that can extend the operational wavelength of existing holographic materials, potentially by enhancing the absorption of other components at red wavelengths through its NLO effect. researchgate.net This capability is valuable for expanding the applications of volume holography.

Analytical Methodologies and Detection Techniques

Spectrophotometric Detection and Quantification Protocols

Spectrophotometry provides a fundamental approach for the detection and quantification of nitroso compounds. This technique is based on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths.

For N,N-Dimethyl-4-nitrosoaniline, spectrophotometric detection can be achieved by monitoring its absorbance at a specific wavelength. Research has demonstrated the use of spectrophotometry to track the reduction of N,N-dimethyl-4-nitrosoaniline (RNO) by measuring the decrease in its absorbance at 440 nm. researchgate.net This characteristic absorbance allows for its quantification in various solutions.

General spectrophotometric protocols for related compounds, such as nitrites, often involve a diazotization-coupling reaction to produce a highly colored azo dye. researchgate.netresearchgate.net For instance, a common method involves the diazotization of sulfanilic acid by nitrite (B80452), which is then coupled with a compound like methyl anthranilate to form a stable azo dye measured at a specific wavelength, such as 493 nm. researchgate.net The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the nitrite. Such methods are optimized for factors like acidity, reagent concentration, and reaction time to ensure accuracy and sensitivity. researchgate.net The linearity range, molar absorptivity, and detection limits are key parameters evaluated in these protocols. For one such method for nitrite determination, the linearity was established in the range of 0.2-8.0 µg/mL, with a molar absorptivity of 1.03x10⁴ Lmol⁻¹cm⁻¹ and a detection limit of 0.93 µg/mL. researchgate.net

| Parameter | Value | Reference |

| Analyte | Nitrite | researchgate.net |

| Coupling Agent | Methyl Anthranilate | researchgate.net |

| Wavelength (λmax) | 493 nm | researchgate.net |

| Linearity Range | 0.2-8.0 µg/mL | researchgate.net |

| Molar Absorptivity | 1.03x10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |

| Detection Limit | 0.93 µg/mL | researchgate.net |

| Quantitation Limit | 2.82 µg/mL | researchgate.net |

Development of Colorimetric Assays for Diverse Substances

Colorimetric assays represent a visually accessible and often rapid method for the detection of various substances, including nitroso compounds. These assays are based on chemical reactions that produce a distinct color change, the intensity of which can be related to the concentration of the analyte.

A notable development in this area is the creation of a colorimetric assay for the detection of aqueous N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.govnih.gov This method utilizes the photochemical nitrosation of a commercial naphtholsulfonate indicator by the nitrosamine (B1359907) under UV irradiation. nih.govnih.gov The resulting product, a naphthoquinone-oxime, coordinates with iron(II) ions to form a vibrant green complex, enabling direct visual detection. nih.govnih.gov This assay was optimized for conditions such as UV exposure and response time, achieving a limit of detection of 0.66 ppm for NDMA. nih.govnih.gov Such assays provide a promising alternative to traditional, lab-based analyses, offering potential for in-field testing of environmental water samples. nih.gov

Paper-based devices have also emerged as a low-cost platform for the colorimetric detection of related compounds like nitrate (B79036). mdpi.com These dip strips often incorporate the Griess assay, which requires the chemical reduction of nitrate to nitrite before the color-forming reaction can occur. mdpi.com The reaction involves sulfanilic acid and N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) under acidic conditions to produce a colored azo compound. mdpi.com The performance of these paper-based sensors is evaluated based on detection and quantification limits, which can be improved by extending the reaction time. For one such device, the limit of detection for nitrate improved from 37.03 ppm with a 10-minute reaction time to 3.352 ppm after 1 hour. mdpi.com

| Assay Type | Target Analyte | Principle | Detection Limit | Reference |

| Solution-based | N-nitrosodimethylamine (NDMA) | Photochemical nitrosation of naphtholsulfonate and complexation with Fe(II) | 0.66 ppm | nih.govnih.gov |

| Paper-based | Nitrate | Reduction to nitrite followed by Griess reaction | 3.352 ppm (1 hr) | mdpi.com |

Chromatographic Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques are powerful tools for separating, identifying, and quantifying components in a mixture. HPLC and its more advanced version, UPLC, are widely used for the analysis of nitroso compounds due to their high resolution and sensitivity.

A reverse-phase (RP) HPLC method has been established for the analysis of N,N-Dimethyl-4-nitrosoaniline. sielc.com This method employs a mobile phase typically consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com The methodology is versatile, with columns containing smaller 3 µm particles available for faster UPLC applications. sielc.comsielc.com Furthermore, this liquid chromatography method is scalable, making it suitable for the isolation of impurities through preparative separation and for pharmacokinetic studies. sielc.comsielc.com

For other nitroso compounds like N-nitrosodimethylamine (NDMA), HPLC methods are often coupled with sensitive detection techniques. researchgate.net A fluorescence derivatization technique can be used, where NDMA is reacted with dansyl chloride to enhance its detection by a fluorescence detector. researchgate.net This method involves optimizing parameters such as pH, derivatizing agent concentration, and excitation/emission wavelengths (e.g., 340 nm and 530 nm, respectively). researchgate.net To handle trace levels in complex samples like water and wastewater, a pre-concentration step using solid-phase extraction (SPE) is often employed. researchgate.net Such methods can achieve very low detection limits, on the order of 10 ng/L in both water and wastewater samples. researchgate.net

| Parameter | N,N-Dimethyl-4-nitrosoaniline Analysis | N-Nitrosodimethylamine (NDMA) Analysis |

| Technique | RP-HPLC / UPLC sielc.comsielc.com | HPLC with Fluorescence Detection researchgate.net |

| Column | Newcrom R1 (Reverse-Phase) sielc.comsielc.com | Not specified |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com | Not specified |

| Detection | UV (implied) | Fluorescence (after derivatization) researchgate.net |

| Derivatization | Not applicable | Dansyl chloride researchgate.net |

| Key Features | Scalable for preparative separation; suitable for UPLC and pharmacokinetics sielc.comsielc.com | High selectivity and sensitivity; requires sample pre-concentration (SPE) researchgate.net |

Environmental Monitoring and Analysis Applications for Nitroso Compounds

The analysis of N-nitroso compounds in the environment is critical due to their potential carcinogenicity and widespread presence resulting from various industrial and natural processes. acs.org Analytical methods must be highly sensitive and selective to detect the typically low concentrations found in complex environmental matrices like air and water. who.int

A group-selective method has been developed for determining total N-nitroso compounds in air samples. tandfonline.com This technique involves the selective decomposition of N-nitroso compounds to yield nitric oxide, which is then detected chemiluminescently by a Thermal Energy Analyzer (TEA). tandfonline.com This system is rapid and sensitive, with a detection limit of 0.8 pmol. tandfonline.com Using this method, average concentrations of total N-nitroso compounds in atmospheric samples collected on quartz filters were found to be 12.7 ± 2.4 pmol/m³. tandfonline.com The presence of specific compounds like N-nitrosodimethylamine (NDMA) has been confirmed in urban air samples at concentrations ranging from 0.02 to 0.96 parts per billion. nih.gov

The analysis of environmental samples is often complicated by the complex matrix and the potential for artifact formation during sampling. who.inttandfonline.com For instance, the presence of nitrogen oxides (NOx) in the air can lead to the formation of N-nitrosamine impurities. acs.org Therefore, analytical results should be confirmed using high-resolution mass spectrometry to ensure unequivocal identification. who.int The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 607, for the determination of nitrosamines in municipal and industrial discharges using gas chromatography (GC) combined with various detectors. epa.gov

| Sample Matrix | Analytical Technique | Target Compounds | Findings / Detection Limits | Reference |

| Atmospheric Air | Denitrosation / TEA | Total N-Nitroso Compounds | Average concentration: 12.7 ± 2.4 pmol/m³ (on quartz filters) | tandfonline.com |

| Urban Air | GC & HPLC / TEA | Dimethylnitrosamine | Concentrations: 0.02 to 0.96 ppb | nih.gov |

| Wastewater | GC / Nitrogen-Phosphorus Detector | N-nitrosodimethylamine | Method Detection Limit (MDL): 0.08 µg/L | epa.gov |

| Wastewater | GC / Nitrogen-Phosphorus Detector | N-nitrosodi-n-propylamine | Method Detection Limit (MDL): 0.05 µg/L | epa.gov |

Q & A

Q. What comparative studies highlight functional differences between nitroso and azo derivatives of N,N-dimethylaniline?

- Methodological Answer : Conduct redox potential measurements (cyclic voltammetry) to compare nitroso (-NO) and azo (-N=N-) electron-withdrawing effects. Biological assays (e.g., antimicrobial activity) reveal nitroso derivatives’ enhanced reactivity due to radical scavenging capacity. DFT calculations model frontier molecular orbitals to predict reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.